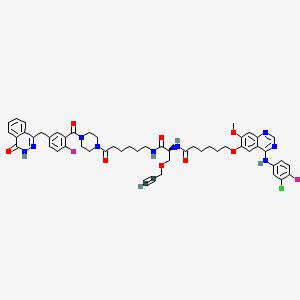
PROTAC PARP/EGFR ligand 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC PARP/EGFR ligand 1 is a bifunctional molecule designed to target and degrade specific proteins within cells. It is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade proteins of interest. This compound specifically targets poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), making it a promising candidate for cancer therapy and other diseases where these proteins play a critical role .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PARP/EGFR ligand 1 involves the conjugation of two ligands: one that binds to PARP and another that binds to EGFR. These ligands are connected via a linker molecule. The synthetic route typically involves the following steps:
Ligand Synthesis: The individual ligands for PARP and EGFR are synthesized separately using standard organic synthesis techniques.
Linker Attachment: A bifunctional linker is synthesized and attached to one of the ligands.
Conjugation: The second ligand is then attached to the other end of the linker, forming the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
Types of Reactions
PROTAC PARP/EGFR ligand 1 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.
Coupling Reactions: Used to attach the linker to the ligands.
Degradation Reactions: Facilitated by the ubiquitin-proteasome system once the PROTAC molecule binds to its target proteins.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Coupling Agents: Such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protecting Groups: To protect reactive functional groups during synthesis.
Major Products
The major product of these reactions is the this compound molecule, which is characterized by its ability to bind and degrade both PARP and EGFR proteins .
科学的研究の応用
PROTAC PARP/EGFR ligand 1 has a wide range of scientific research applications, including:
Drug Discovery: Used as a tool to study the effects of protein degradation on cellular processes and to identify new drug targets.
Biological Research: Helps in understanding the role of PARP and EGFR in cellular signaling pathways and disease mechanisms.
Industrial Applications: Potential use in the development of new therapeutic agents and in the study of protein degradation mechanisms.
作用機序
PROTAC PARP/EGFR ligand 1 exerts its effects by binding to both PARP and EGFR proteins and recruiting an E3 ubiquitin ligase. This leads to the polyubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of PARP and EGFR disrupts their respective signaling pathways, leading to the inhibition of cancer cell growth and survival .
類似化合物との比較
Similar Compounds
PROTAC PARP/EGFR ligand 2: Another bifunctional molecule targeting PARP and EGFR but with different linker chemistry.
EGFR PROTAC: Targets only EGFR for degradation.
PARP PROTAC: Targets only PARP for degradation.
Uniqueness
PROTAC PARP/EGFR ligand 1 is unique in its ability to simultaneously target and degrade both PARP and EGFR proteins. This dual-targeting approach enhances its therapeutic potential by addressing multiple pathways involved in cancer progression .
特性
分子式 |
C53H56ClF2N9O8 |
|---|---|
分子量 |
1020.5 g/mol |
IUPAC名 |
6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[(2S)-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxo-3-prop-2-ynoxypropan-2-yl]hexanamide |
InChI |
InChI=1S/C53H56ClF2N9O8/c1-3-25-72-32-45(61-48(66)14-6-5-11-26-73-47-30-39-43(31-46(47)71-2)58-33-59-50(39)60-35-17-19-42(56)40(54)29-35)52(69)57-20-10-4-7-15-49(67)64-21-23-65(24-22-64)53(70)38-27-34(16-18-41(38)55)28-44-36-12-8-9-13-37(36)51(68)63-62-44/h1,8-9,12-13,16-19,27,29-31,33,45H,4-7,10-11,14-15,20-26,28,32H2,2H3,(H,57,69)(H,61,66)(H,63,68)(H,58,59,60)/t45-/m0/s1 |
InChIキー |
BNDSNLWRYZUWNY-GWHBCOKCSA-N |
異性体SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)N[C@@H](COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
正規SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCCCC(=O)NC(COCC#C)C(=O)NCCCCCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


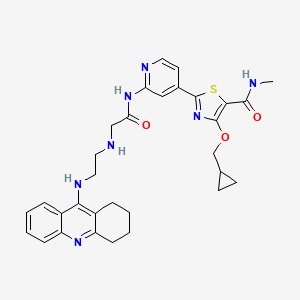
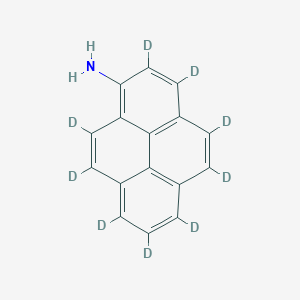
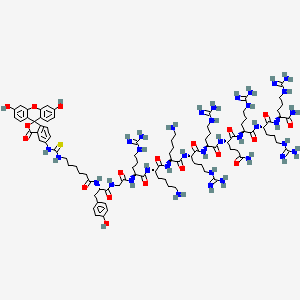

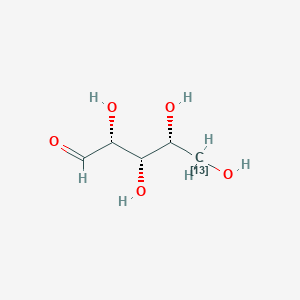
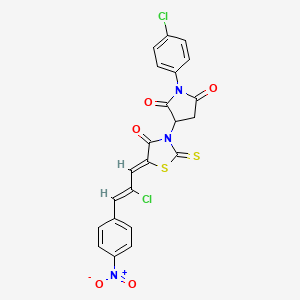
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
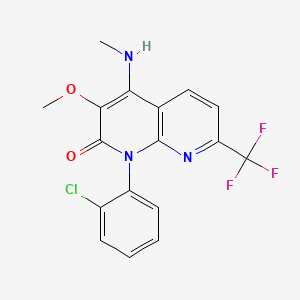
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)
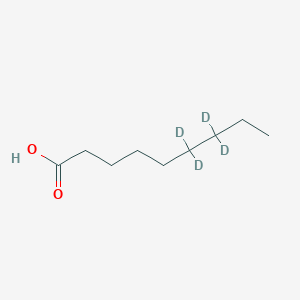
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
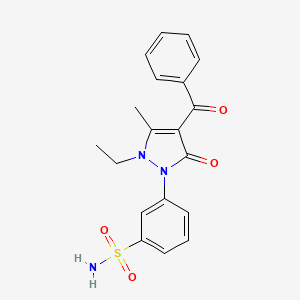
![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)

